molecular formula C24H46NNaO10S B1678308 Psychosine-3'-sulfate ester CAS No. 70005-46-8

Psychosine-3'-sulfate ester

Cat. No.: B1678308
CAS No.: 70005-46-8
M. Wt: 563.7 g/mol
InChI Key: YNZCBVKPSQVVAL-BIFWVYATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Nomenclature within Sphingolipidomics

Psychosine-3'-sulfate ester is a specialized lipid molecule that belongs to the extensive family of sphingolipids, which are fundamental components of cell membranes. nih.govwordpress.com Within this broad category, it is further classified as a glycosphingolipid, characterized by the presence of a carbohydrate moiety linked to a lipid part. nih.govglyco.ac.ru

Glycosphingolipids are divided into several classes based on the nature of their carbohydrate chain; this compound falls under the category of acidic glycosphingolipids. glyco.ac.ruqmul.ac.uk Its acidic nature is conferred by a sulfate (B86663) ester group. glyco.ac.ruqmul.ac.uk Specifically, it is a sulfoglycosphingolipid, a group of compounds historically referred to as "sulfatides". nih.govglyco.ac.ru It is also known by the common synonym lysosulfatide (B1235030). nih.govontosight.ai

Structurally, this compound is a derivative of psychosine (B1678307) (also known as galactosylsphingosine). ontosight.ainih.gov Psychosine is a monoglycosylsphingoid, meaning it consists of a sphingoid base (sphingosine) attached to a single sugar residue (galactose) and is not acylated. qmul.ac.uknih.gov The defining feature of this compound is the addition of a sulfate group to the 3' position of the galactose sugar moiety. ontosight.ai

The systematic nomenclature for such compounds, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), provides a precise structural description.

Table 1: Classification and Nomenclature of this compound
CategoryDesignationSource
Broad Lipid ClassSphingolipid wordpress.com
Sub-ClassGlycosphingolipid nih.gov
Further ClassificationAcidic Glycosphingolipid glyco.ac.ruqmul.ac.uk
Specific TypeSulfoglycosphingolipid / Lysosulfatide glyco.ac.runih.govontosight.ai
Parent CompoundPsychosine (Galactosylsphingosine) ontosight.ainih.gov
Systematic (IUPAC) Namesodium;(2R,3R,4R,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-5-hydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-3-olate nih.gov
Common SynonymsLysosulfatide; Sphingosine-1-galactoside-3-sulfate nih.gov

Historical Context of Research on Sulfated Glycosphingolipids

The study of sulfated glycosphingolipids is rooted in the initial discovery and characterization of lipids from the brain. In 1884, physician and chemist Johann L.W. Thudichum first isolated a sulfoglycolipid from the human brain, which he named "sulfatide". nih.govnih.govresearchgate.net This compound was later identified as 3-O-sulfogalactosylceramide. nih.gov Thudichum also coined the term "sphingosin" for a key component of these lipids, which led to the class being known as sphingolipids, reflecting the "many enigmas" they presented to researchers at the time. wordpress.comnih.gov

The broader investigation into glycosphingolipids gained momentum in the 1940s, largely driven by research into lipid storage disorders, where these complex lipids were found to accumulate in tissues. nih.gov However, the precise chemical structure of sulfatide was not fully elucidated until 1962 by the work of Yamakawa. nih.gov

The term "psychosine" was historically used to describe a monoglycosylsphingoid, the non-acylated precursor to a cerebroside. qmul.ac.uktandfonline.com Early research involved preparing psychosine sulfate from phrenosine (a type of cerebroside) to study its properties and enzymatic hydrolysis, noting its greater stability and solubility in water compared to cerebrosides. tandfonline.com

Subsequent research in the late 20th century identified the accumulation of lysosulfatide, now known as this compound, in the tissues of individuals with metachromatic leukodystrophy, a specific type of lipid storage disorder. medkoo.com This finding highlighted the compound's relevance in pathological contexts. Modern nomenclature guidelines recommend naming these compounds as sulfates of the parent neutral glycosphingolipid rather than using the older, more general term "sulfatides". glyco.ac.ruqmul.ac.uk

Research has also uncovered the biosynthetic pathways for these molecules. The synthesis of sulfatide begins with the galactosylation of ceramide by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), followed by the addition of a sulfate group to the galactose residue by 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST). nih.govresearchgate.net

Properties

CAS No.

70005-46-8

Molecular Formula

C24H46NNaO10S

Molecular Weight

563.7 g/mol

IUPAC Name

sodium;(2R,3R,4R,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-5-hydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-3-olate

InChI

InChI=1S/C24H46NO10S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24;/h14-15,18-24,26-28H,2-13,16-17,25H2,1H3,(H,30,31,32);/q-1;+1/b15-14+;/t18-,19+,20+,21-,22+,23-,24+;/m0./s1

InChI Key

YNZCBVKPSQVVAL-BIFWVYATSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+]

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lysosulfatide
psychosine-3'-sulfate este

Origin of Product

United States

Ii. Biosynthesis and Enzymatic Processing of Psychosine 3 Sulfate Ester

Metabolic Precursors and Pathways of Formation

The biosynthesis of psychosine (B1678307), the precursor to Psychosine-3'-sulfate ester, can occur through two primary pathways. One pathway involves the anabolic transfer of galactose to sphingosine (B13886), a reaction catalyzed by the enzyme UDP-galactose ceramide galactosyltransferase (CGT), also known as UGT8. cam.ac.uknih.gov This enzyme is primarily expressed in oligodendrocytes, the myelin-producing cells of the central nervous system. nih.gov

Alternatively, psychosine can be generated catabolically through the deacylation of galactosylceramide, a major component of the myelin sheath. nih.govrupress.org This reaction is carried out by the lysosomal enzyme acid ceramidase (ACDase). nih.gov Under normal physiological conditions, the levels of psychosine in the brain are kept very low due to the activity of galactosylceramidase (GALC). nih.gov

Once psychosine is formed, it serves as the direct precursor for the synthesis of this compound. ontosight.ai

Table 1: Key Enzymes and Precursors in Psychosine Formation

EnzymePrecursor(s)ProductPathway
UDP-galactose ceramide galactosyltransferase (UGT8)Sphingosine, UDP-galactosePsychosineAnabolic
Acid Ceramidase (ACDase)GalactosylceramidePsychosineCatabolic

Enzymatic Sulfation Mechanisms and Psychosine Sulfotransferase Activity

The conversion of psychosine to this compound is an enzymatic sulfation reaction catalyzed by psychosine sulfotransferase. ontosight.aiwikipedia.org This enzyme belongs to the sulfotransferase family and facilitates the transfer of a sulfate (B86663) group to the psychosine molecule. wikipedia.org

The universal sulfate donor for this reaction is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). ontosight.aiontosight.ainih.gov Psychosine sulfotransferase utilizes PAPS to transfer a sulfuryl group (-SO3) to the hydroxyl group at the 3' position of the galactose moiety of psychosine. ontosight.aiontosight.ai This results in the formation of this compound and adenosine (B11128) 3',5'-bisphosphate. wikipedia.org The availability of PAPS within the cell can directly influence the rate of this sulfation reaction. ontosight.ainih.gov

Table 2: The Psychosine Sulfotransferase Reaction

EnzymeSubstrate(s)Product(s)
Psychosine sulfotransferasePsychosine, 3'-phosphoadenosine 5'-phosphosulfate (PAPS)This compound, Adenosine 3',5'-bisphosphate

Catabolism and Lysosomal Degradation Pathways

The breakdown of sulfoglycosphingolipids, including this compound, is a critical process that primarily occurs within the lysosomes. nih.govnih.govnih.gov This degradation is carried out by a series of lysosomal hydrolases that sequentially remove the constituent parts of the molecule. nih.gov

The initial and key step in the degradation of this compound is the hydrolysis of the sulfate ester bond. This reaction is catalyzed by the lysosomal enzyme Arylsulfatase A (ARSA), also known as cerebroside-sulfatase. wikipedia.orgnih.govias.ac.in ARSA specifically cleaves the sulfate group from the 3' position of the galactose residue, converting this compound back to psychosine. wikipedia.org

A deficiency in the activity of Arylsulfatase A leads to a lysosomal storage disorder known as Metachromatic Leukodystrophy (MLD). creativebiomart.netfrontiersin.orgeco-vector.com In individuals with MLD, the inability to properly degrade sulfatides (B1148509), including this compound, results in their progressive accumulation within the lysosomes of various cells, particularly in the nervous system. ias.ac.innih.gov

This accumulation is highly cytotoxic and is a hallmark of the disease, leading to demyelination and severe neurological symptoms. nih.gov Studies have shown a marked accumulation of lysosulfatide (B1235030) in the cerebral white matter, spinal cord, and peripheral nerves of patients with MLD. nih.gov The accumulation of this lipid is believed to be a key factor in the pathology of the disease, similar to the accumulation of psychosine in Krabbe disease. nih.gov

Iii. Pathophysiological Significance and Cellular Mechanisms

Role in Lysosomal Storage Disorders

Metachromatic Leukodystrophy (MLD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme arylsulfatase A (ARSA). nih.govnih.gov This enzymatic defect leads to an inability to degrade sulfated glycolipids, primarily galactosyl-3-sulfate ceramides, also known as sulfatides (B1148509). nih.govcaymanchem.com The progressive accumulation of sulfatides within the lysosomes of various cells, particularly the myelin-producing oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), is a central pathological hallmark of the disease. nih.govcaymanchem.comcambridge.org

While sulfatide itself is a major component of the myelin sheath, its massive accumulation is not believed to be the sole cause of the extensive demyelination seen in MLD. nih.gov Research has identified another lipid, Psychosine-3'-sulfate ester, also known as lysosulfatide (B1235030) (or sulfogalactosylsphingosine), as a key pathogenic agent. cambridge.orgnih.gov Lysosulfatide is the deacylated form of sulfatide and is also a substrate for ARSA. nih.govresearchgate.net Due to the ARSA deficiency, lysosulfatide accumulates to markedly high levels in the tissues of MLD patients. nih.govnih.gov Studies have shown a significant buildup of this lipid in the cerebral white matter, spinal cord, and sciatic nerve of individuals with MLD. nih.gov The concentration and distribution pattern of lysosulfatide in MLD is notably similar to that of psychosine (B1678307) in Krabbe disease, another devastating leukodystrophy, suggesting that lysosulfatide accumulation is a primary driver of demyelination in MLD. nih.gov This accumulation is considered toxic to myelinating cells, contributing significantly to the disease's pathology. cambridge.orgneurology.org

The following table details the marked accumulation of lysosulfatide found in various tissues from patients with MLD compared to control subjects.

Table 1: Lysosulfatide Concentration in Tissues of MLD Patients vs. Controls

Tissue Lysosulfatide Concentration in Controls (pmol/mg of protein) Lysosulfatide Concentration in MLD Patients (pmol/mg of protein)
Cerebral White Matter 9-35 223-1,172
Spinal Cord 35 223-1,172
Sciatic Nerve 14 223-1,172
Cerebral Gray Matter Not Detected 3-45
Kidney ~2 3-45
Liver Not Detected 3-45

Data sourced from a study using high-performance liquid chromatography (HPLC) to assay lysosulfatide levels. nih.gov

Krabbe disease, or globoid cell leukodystrophy (GLD), is another severe, autosomal recessive lysosomal storage disorder that, like MLD, results in progressive damage to the nervous system and destruction of the myelin sheath. nih.govnih.govalextlc.org However, the underlying biochemical defect is distinct. Krabbe disease is caused by mutations in the GALC gene, leading to a deficiency of the lysosomal enzyme galactocerebrosidase (GALC). nih.govalextlc.orgmedscape.com

The crucial distinction in the pathophysiology of Krabbe disease compared to MLD lies in the specific cytotoxic lipid that accumulates. Instead of lysosulfatide, the GALC enzyme deficiency leads to the accumulation of galactosylsphingosine, commonly known as psychosine. nih.govmedscape.comcore.ac.uk GALC is responsible for degrading both galactosylceramide, a key myelin component, and the highly cytotoxic psychosine. nih.govmedscape.com The failure to catabolize psychosine results in its buildup, which is believed to be the primary cause for the widespread destruction of myelin-producing cells—oligodendrocytes in the CNS and Schwann cells in the PNS. nih.govcore.ac.ukphysio-pedia.com Therefore, while both MLD and Krabbe disease are characterized by demyelination driven by the accumulation of a toxic lysosphingolipid, they are caused by different enzyme deficiencies leading to the buildup of structurally distinct cytotoxic compounds: lysosulfatide in MLD and psychosine in Krabbe disease. nih.govportlandpress.com

Investigations into Cellular and Molecular Mechanisms of Action

Lysosulfatide is recognized as a cytotoxic substance and a key pathogenic agent in MLD, contributing directly to the severe demyelination that characterizes the disease. cambridge.orgnih.gov The accumulation of sulfatide and its deacylated, more cytotoxic form, lysosulfatide, instigates a profound stress response within neural cells, particularly in the myelin-producing oligodendrocytes. caymanchem.comresearchgate.net This cellular stress triggers an increased rate of programmed cell death, or apoptosis, in these cells. caymanchem.comresearchgate.net

The massive storage of lysosulfatide appears to predispose oligodendrocytes to damage. researchgate.net As activated glial cells release inflammatory factors in response to the initial storage and cell damage, a cytotoxic environment is created that promotes widespread apoptosis of these essential myelinating cells. caymanchem.comresearchgate.net Ultimately, the extensive loss of oligodendrocytes surpasses the brain's capacity for repair and remyelination, leading to the progressive neurological decline seen in MLD. researchgate.net

A growing body of evidence implicates mitochondrial dysfunction as a significant secondary consequence of lysosomal storage, contributing to the cellular pathology in disorders like MLD. nih.govnih.gov Lysosomal storage diseases frequently show signs of mitochondrial impairment, including altered mitochondrial shape, reduced mitochondrial membrane potential, decreased ATP production, and an overproduction of reactive oxygen species (ROS). nih.gov

The mitochondrial dysfunction triggered by lysosulfatide accumulation is a primary source of oxidative stress in the affected neural cells. nih.govnih.gov Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to neutralize these reactive molecules with its antioxidant defenses. frontiersin.orgnih.gov The brain is inherently susceptible to oxidative damage due to its high rate of oxygen consumption and rich lipid content. nih.govnih.gov

Dysfunctional mitochondria, with an impaired electron transport chain, "leak" electrons that react with oxygen to form superoxide (B77818) and other ROS. nih.govfrontiersin.org The excessive generation of these species leads to oxidative damage of vital cellular components, including lipids, proteins, and nucleic acids. frontiersin.org This pervasive damage contributes to the cellular degeneration and functional decline observed in neurodegenerative conditions like MLD, creating a vicious cycle where mitochondrial dysfunction and oxidative stress amplify each other, accelerating the pathological cascade. frontiersin.org

Alteration of Membrane Architecture and Lipid Raft Dynamics

The accumulation of specific lipids can significantly alter the biophysical properties of cellular membranes, including their fluidity, curvature, and the organization of specialized microdomains known as lipid rafts. plos.orgresearchgate.net These rafts, enriched in cholesterol and sphingolipids, serve as critical platforms for organizing signal transduction molecules. nih.govnih.gov

While much of the direct research on raft disruption has focused on its non-sulfated precursor, psychosine, in Krabbe disease, it is hypothesized that a similar mechanism is at play for lysosulfatide in MLD. nih.govnih.gov The accumulation of psychosine in lipid rafts leads to a disruption of their architecture, which is associated with an increase in cholesterol in these domains and altered distribution of raft-marker proteins like flotillin and caveolin. nih.govnih.gov This disruption is believed to deregulate signaling pathways that are dependent on the integrity of these raft platforms. nih.gov Given the structural similarity and the shared context of lysosomal storage diseases causing demyelination, it is suggested that lysosulfatide accumulation could similarly disrupt raft integrity and contribute to the pathogenesis of MLD. nih.gov The larger polar head group of sulfated sphingolipids like lysosulfatide introduces significant spatial constraints within the membrane, which can impact lateral mobility and fluidity, potentially facilitating the destabilization of membranes such as the myelin sheath. plos.org

Modulation of Intracellular Signaling Pathways

Lysosulfatide acts as a potent signaling molecule, influencing several key intracellular pathways that regulate cell fate and function.

Protein Kinase C (PKC) is a family of enzymes crucial for regulating a wide array of cellular functions, including cell growth, differentiation, and proliferation. semanticscholar.orgmdpi.com Lysosulfatide has been identified as a potent inhibitor of PKC. In vitro studies have demonstrated that lysosulfatide can significantly reduce PKC activity. nih.gov Specifically, a 50% inhibition of PKC was observed at a lysosulfatide concentration of 150 μM. nih.gov This inhibitory action is not unique among its class, as various lysosphingolipids have been shown to potently and reversibly inhibit PKC activity. researchgate.netnih.gov The inhibition of PKC by accumulating lysosphingolipids is hypothesized to be a critical link between the lipid accumulation and the pathogenesis of sphingolipidoses, leading to progressive dysfunction of vital signal transduction mechanisms. nih.gov

CompoundEffectConcentrationSource
This compound (Lysosulfatide)50% inhibition of Protein Kinase C (PKC)150 μM nih.gov

AMP-activated protein kinase (AMPK) functions as a master regulator of cellular energy homeostasis. nih.govnih.gov Its activation typically shifts metabolism from anabolic (building) pathways to catabolic (breaking down) pathways to generate ATP. Research into the effects of related lysosphingolipids has shown that psychosine, the non-sulfated precursor to lysosulfatide, significantly downregulates AMPK activity in oligodendrocytes and astrocytes. nih.govnih.gov This inhibition leads to an increase in the biosynthesis of lipids like cholesterol and free fatty acids. nih.gov However, based on the available scientific literature, there is currently no direct evidence demonstrating that this compound specifically downregulates AMPK activity.

This compound is an activator of the phosphatidylinositol-specific phospholipase C (PI-PLC) signaling pathway. nih.gov PI-PLC enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). semanticscholar.org IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. semanticscholar.org

Studies have shown that the PI-PLC-inducing activity found in high-density lipoproteins (HDL) is attributable to lysosulfatide and another lysosphingolipid. nih.gov Lysosulfatide was shown to induce the turnover of PIP2 and subsequent mobilization of intracellular calcium. nih.gov Further research confirmed that lysosulfatide acts as an extracellular signal that elicits a rapid increase in intracellular calcium concentration ([Ca2+]i). nih.gov For instance, stimulation of a neural precursor cell line with 3 μM lysosulfatide resulted in a rapid increase in [Ca2+]i, which in turn caused the retraction of cellular processes. nih.gov

CompoundObserved EffectConcentrationCell TypeSource
This compound (Lysosulfatide)Rapid increase of intracellular Ca2+ ([Ca2+]i)3 μMB35 neuroblastoma cells nih.gov
This compound (Lysosulfatide)Induces PtdInsP(2) turnover and Ca(2+) mobilizationNot specifiedHuman skin fibroblasts nih.gov

Influence on Glial Cell Function and Morphology

The accumulation of lysosulfatide has profound effects on glial cells, particularly oligodendrocytes, which are responsible for producing and maintaining the myelin sheath in the central nervous system.

The demyelination seen in MLD is strongly linked to the accumulation of lysosulfatide. nih.govnih.gov This lipid has been postulated to be a primary toxic substrate that contributes significantly to neurodegeneration in this disease. researchgate.net Analysis of tissues from patients with MLD reveals a marked accumulation of lysosulfatide in the cerebral white matter, spinal cord, and sciatic nerve, with concentrations ranging from 223 to 1,172 pmol/mg of protein. nih.gov This pattern of accumulation is similar to that of psychosine in Krabbe disease, suggesting a parallel mechanism of toxicity where the buildup of the lysosphingolipid directly contributes to demyelination. nih.gov

The pathogenic effects may be mediated through several mechanisms. As an extracellular signal, lysosulfatide can regulate the motility and morphology of neural precursor cells, which are essential for development and repair in the nervous system. nih.gov Its cytotoxic properties and its role in disrupting key signaling pathways and membrane architecture are considered contributing factors to the loss of oligodendrocytes and the subsequent breakdown of the myelin sheath that characterizes MLD. nih.govresearchgate.net

Astrocytosis and Microglial Activation

Psychosine is a key player in the activation of glial cells, a hallmark of various neuroinflammatory and demyelinating conditions. nih.gov Its accumulation is known to trigger both astrocytosis (the activation and proliferation of astrocytes) and the activation of microglia, the resident immune cells of the central nervous system (CNS). nih.govnih.gov

Furthermore, research indicates that psychosine's effects are not limited to a single cell type but rather initiate a cascade of cellular changes involving microglia, astrocytes, and oligodendrocytes. nih.gov The activation of microglia by psychosine is a primary response and not merely a secondary reaction to demyelination. nih.gov

Cell TypeEffect of PsychosineKey FindingsReference
AstrocytesActivation and increased MMP-3 expressionPsychosine significantly increases MMP-3 mRNA expression in enriched astrocyte cultures. nih.gov
MicrogliaActivationMicroglial activation is, at least in part, mediated by psychosine-activated astrocytes. This is considered a primary response to psychosine. nih.govnih.gov

Regulation of Neural Precursor Cell Migration

This compound, also referred to as lysosulfatide, acts as an extracellular signaling molecule that regulates the migration of neural precursor cells. invivochem.comnih.govmedchemexpress.com Studies using the B35 neuroblastoma cell line, a model for neural precursor cells, have shown that lysosulfatide can rapidly inhibit cell motility by causing process retraction and cell rounding. invivochem.comnih.govmedchemexpress.com

This effect on cell migration is mediated by a rapid increase in intracellular calcium concentration ([Ca2+]i) following stimulation with lysosulfatide. nih.gov A study demonstrated that a concentration of 3 μM lysosulfatide was sufficient to trigger this calcium influx and subsequent process collapse. nih.gov This mechanism of inhibiting neural precursor cell migration may be particularly relevant in pathological conditions where lysosulfatide levels are elevated. nih.govnih.gov While the B35 cells express the lysosulfatide receptor S1P3, this receptor does not appear to mediate the observed effect on cell rounding. nih.gov

The accumulation of psychosine has been shown to have detrimental effects on neural stem cell (NSC) niches. open.ac.uk In mouse models of GLD, altered cellular organization and a loss of proliferating neuroblasts have been observed in the subventricular zone (SVZ). open.ac.uk In vitro experiments confirmed these findings, showing a decreased number of primary neurospheres generated from NSCs of affected mice. open.ac.uk While these findings point to a broader impact on neurogenesis, the direct regulation of migration by this compound highlights a specific mechanism by which it can influence neural development and repair. nih.gov

Impact on Lipid Homeostasis

Psychosine significantly alters lipid homeostasis, particularly the biosynthesis of cholesterol and free fatty acids (FFAs), in both oligodendrocytes and astrocytes. nih.gov This disruption is linked to its ability to downregulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy and metabolism. nih.gov

In the oligodendrocyte cell line MO3.13, treatment with psychosine led to a time- and dose-dependent increase in the biosynthesis of cholesterol and FFAs. nih.gov This effect is attributed to the inhibition of AMPK activity, which in turn leads to the increased activation of enzymes involved in lipid synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase (ACC). nih.gov Similar effects were observed in primary astrocytes, where psychosine treatment also induced the biosynthesis of cholesterol and FFAs. nih.gov

The impact of psychosine on lipid homeostasis appears to be specific, as other sphingolipids like ceramide and sphingosine (B13886) did not produce the same effect on AMPK activity. nih.gov However, glucopsychosine was found to be as potent as psychosine in downregulating AMPK activity. nih.gov The disruption of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, is another consequence of psychosine accumulation, further underscoring its profound impact on cellular lipid environments. nih.govplos.org

Cell TypePsychosine ConcentrationEffect on Lipid BiosynthesisReference
MO3.13 (Oligodendrocyte cell line)5-30μMDose-dependent increase in cholesterol and FFA synthesis. nih.gov
Primary Astrocytes20μMTime-dependent increase in cholesterol and FFA synthesis. nih.gov

Role in Neuroinflammation

Psychosine is a potent mediator of neuroinflammation. nih.govdovepress.com Its accumulation in the nervous system is associated with the increased expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory cascade seen in conditions like Krabbe disease. nih.govdovepress.com

Studies have shown that psychosine treatment can induce the expression of proinflammatory cytokines and inducible nitric oxide synthase (iNOS) in primary astrocytes. nih.gov In the twitcher mouse model of GLD, an increase in brain psychosine levels correlates with the appearance of inflammatory cell markers and elevated cytokine expression. nih.gov For instance, by postnatal day 20, the expression of immune-related genes such as Ccl3, Ccl5, and Cxcl10 is elevated in the brain of these mice. nih.gov Furthermore, protein assays have confirmed increased levels of CXCL10, CXCL1, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the hindbrain of twitcher mice as the disease progresses. nih.gov

The inflammatory response to psychosine is complex and can be modulated by the cellular context. For example, in the microglial cell line BV2, psychosine was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, whereas in primary mixed glial cells, it enhanced LPS-induced NO production in a dose-dependent manner. This highlights the intricate interactions between different cell types in the neuroinflammatory response to psychosine.

Iv. Advanced Research Methodologies and Preclinical Models

Quantitative Bioanalytical Techniques for Psychosine-3'-sulfate ester Detection

The accurate measurement of this compound in biological matrices is fundamental to studying its pathological significance. Several advanced analytical methods have been adapted for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the quantification of sulfated sphingolipids due to its high sensitivity and specificity. mdpi.com The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. For analytes like this compound, hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve separation from isomers and other related lipids. researchgate.net

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) positive mode, which allows for the specific tracking of precursor-to-product ion transitions, ensuring a high degree of confidence in the identification and quantification of the target molecule. researchgate.net Although methods are well-established for the parent compound, psychosine (B1678307) (galactosylsphingosine), these can be adapted for its sulfated ester by adjusting mass transitions to account for the sulfate (B86663) group. researchgate.netnih.gov The development of a robust LC-MS/MS method is critical for understanding how the levels of conjugated metabolites change in various physiological and pathological states. nih.gov

Table 1: Representative LC-MS/MS Parameters for Sphingolipid Analysis

Parameter Description
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard N,N-dimethyl-D-erythro-sphingosine or similar structural analog researchgate.netmdpi.com
Sample Preparation Solid Phase Extraction (SPE) or liquid-liquid extraction from tissues/biofluids nih.gov

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the analysis of biomolecules, including lipids. In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to soft ionization of the analyte and minimizing fragmentation. The resulting ions are then separated based on their mass-to-charge ratio in a time-of-flight analyzer.

While less commonly used for absolute quantification compared to LC-MS/MS, MALDI-TOF MS is highly effective for determining the distribution and composition of molecules in complex mixtures and for spatial imaging of lipids directly in tissue sections. nih.gov This technique has been successfully used to quantify the sulfonation level and distribution of sulfonated polymers, demonstrating its applicability for analyzing sulfated compounds. nih.gov For this compound, MALDI-TOF MS could be instrumental in mapping its distribution within the brain tissue of disease models, providing insights into localized accumulation and pathology.

Prior to the widespread adoption of mass spectrometry, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection was a primary method for quantifying lipids. For compounds like psychosine that lack a natural chromophore or fluorophore, a chemical derivatization step is required. A sensitive HPLC method was developed to determine galactosylsphingosine by converting it into a fluorescent compound using 4-fluoro-7-nitrobenzofurazan. nih.gov This approach allows for detection in the picomole range and has been successfully applied to measure the accumulation of psychosine in tissues from the twitcher mouse model. nih.gov

While this method is more labor-intensive and less specific than LC-MS/MS, it remains a valuable and robust technique, particularly when mass spectrometry instrumentation is not available. nih.govmdpi.com

Table 2: Parameters for HPLC-Fluorescence Detection of Psychosine

Parameter Description
Derivatizing Agent 4-fluoro-7-nitrobenzofurazan nih.gov
Column Showdex sugar column nih.gov
Detection Fluorescence Detector
Application Quantification in tissues from animal models nih.gov

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable for dissecting the specific cellular mechanisms through which this compound may exert its effects. These models allow researchers to study the compound's impact on specific cell types of the nervous system in a controlled environment. mdpi.commdpi.com Primary mixed glial cultures, which contain microglia, astrocytes, and oligodendrocytes, are particularly relevant. nih.gov

Studies using these cultures have shown that the parent compound, psychosine, is cytotoxic to oligodendrocytes, the myelin-producing cells of the central nervous system, at lower concentrations than to astrocytes or neurons. nih.gov Furthermore, psychosine induces microglia to transform into a multinucleated, "globoid-like" morphology, a key pathological feature of Krabbe disease. nih.gov These in vitro systems provide a practical platform to investigate the specific contribution of the sulfate ester to these pathological processes, such as its influence on microglial activation, inflammatory responses, and oligodendrocyte death. nih.goveuropeanreview.org

Preclinical Animal Models for Disease Pathophysiology

Preclinical animal models are essential for understanding the complex, systemic effects of metabolic dysfunction and for evaluating potential therapeutic strategies. nih.govnih.govwustl.edu The primary and most widely used animal model for studying the pathophysiology related to psychosine accumulation is the twitcher mouse. mdpi.complos.org

The twitcher mouse is a naturally occurring model of globoid cell leukodystrophy (Krabbe disease) that carries a mutation in the galactosylceramidase (GALC) gene, leading to a severe deficiency in the enzyme's activity. plos.org This enzymatic defect results in the toxic accumulation of psychosine, which is thought to be the main driver of pathology. frontiersin.org

Key Research Findings from the Twitcher Mouse Model:

Psychosine Accumulation: The model faithfully recapitulates the massive accumulation of psychosine in the central and peripheral nervous systems observed in human patients. nih.govplos.org Levels in the cerebrum and cerebellum of twitcher mice can be over 20 times higher than in control animals. nih.gov

Pathological Correlation: The accumulation of psychosine directly correlates with the hallmark pathologies of Krabbe disease, including widespread demyelination, the appearance of globoid cells, and severe neurological decline. nih.govplos.org

Therapeutic Testing: The twitcher mouse has been instrumental in testing novel therapies, such as gene therapy and substrate reduction therapies, which aim to either restore GALC function or reduce the production of psychosine. mdpi.comfrontiersin.orgpediatricsnationwide.org The reduction of psychosine levels in the brain of these mice is a key biomarker for treatment efficacy. mdpi.comfrontiersin.org

In addition to the twitcher mouse, a naturally occurring canine model of Krabbe disease also exists, which presents with elevated psychosine levels and a similar disease progression, further validating the central role of this toxic metabolite in the disease's pathophysiology. nih.gov These animal models are crucial for studying how psychosine and its derivatives, including this compound, contribute to the multifaceted pathology of leukodystrophies.

Table 3: Comparison of Preclinical Models for Psychosine Research

Model Genetic Defect Key Pathological Features Research Utility
Twitcher Mouse Mutation in GALC gene plos.org Psychosine accumulation, demyelination, globoid cells, neuroinflammation, reduced lifespan nih.govplos.org Mechanistic studies, therapeutic testing (gene therapy, substrate reduction) mdpi.comfrontiersin.org
Canine Model Spontaneous missense mutation in GALC gene nih.gov Elevated psychosine levels, hind limb weakness, ataxia, tremor nih.gov Studies of disease progression, evaluation of therapies in a larger animal model pediatricsnationwide.org

V. Future Directions in Research and Therapeutic Translation

Biomarker Development and Disease Monitoring

The accumulation of lysosulfatide (B1235030) in biological fluids of MLD patients positions it as a candidate biomarker for diagnosis and disease monitoring. Research has centered on developing sensitive methods for its quantification and correlating its levels with disease severity.

Quantification Methods: Sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed to accurately quantify lysosulfatide in various biological matrices, including plasma, urine, and cerebrospinal fluid (CSF) nih.govnih.govresearchgate.net. These methods are crucial for clinical research and have been validated for use in patient samples, demonstrating the ability to detect significantly higher concentrations of lysosulfatide in individuals with MLD compared to healthy controls researchgate.net.

Correlation with Disease Progression: Studies have shown a direct correlation between the concentration of lysosulfatide in CSF and the severity of motor function impairment in children with MLD researchgate.net. Similarly, the accumulation of lysosulfatide in sural nerve tissue and CSF has been identified as a marker for the severity of peripheral nervous system (PNS) involvement nih.gov. However, its utility as a systemic biomarker is still under investigation. Some findings suggest that plasma levels of lysosulfatide may not reliably correlate with disease severity, particularly in late-onset patients whose levels can overlap with the normal range nih.govnih.gov. This indicates that while lysosulfatide is a strong candidate for a biomarker, its application may be specific to certain sample types and disease manifestations, primarily reflecting PNS pathology rather than the full extent of central nervous system (CNS) involvement nih.gov.

Biological MatrixKey Research FindingCorrelation with Disease SeverityReference
Cerebrospinal Fluid (CSF)Significantly higher concentrations in MLD patients compared to healthy controls.Higher levels correlate with worse motor function. researchgate.net A marker for PNS disease severity. nih.gov researchgate.netnih.gov
PlasmaQuantifiable by LC-MS/MS, but levels in late-onset MLD can fall within the control range.Considered unlikely to be a useful biomarker for correlating with severity or monitoring therapeutic effects. nih.govnih.gov nih.govnih.gov
Sural Nerve TissueAccumulates in the nerves of MLD patients.Provides a marker of disease severity in the PNS. nih.gov nih.gov
Brain TissueLevels in an MLD mouse model were 76 times higher than in control mice.Directly reflects CNS storage pathology. nih.gov

Therapeutic Strategies Targeting Psychosine-3'-sulfate ester Metabolism or Downstream Effects

Therapeutic development for MLD is increasingly focused on strategies that either reduce the production of lysosulfatide, enhance its clearance, or mitigate its cytotoxic downstream effects.

Targeting Metabolism: The metabolic pathway of lysosulfatide offers several potential targets for intervention.

Enzyme Replacement Therapy (ERT): Intravenous administration of recombinant human arylsulfatase A (rhASA), the deficient enzyme in MLD, has been investigated. Studies suggest this approach may reduce CSF sulfatide levels and improve the processing of sulfatide and lysosulfatide in peripheral nerves researchgate.net.

Modulation of Deacylating Enzymes: Recent research has identified fatty acid amide hydrolase (FAAH) as an enzyme capable of converting sulfatide to the cytotoxic lysosulfatide nih.gov. While inhibiting FAAH would seem a logical therapeutic strategy, studies in a mouse model of MLD showed that deleting the FAAH gene, despite lowering lysosulfatide levels, unexpectedly worsened the disease phenotype and reduced life expectancy. This suggests FAAH may have a protective function, and therapeutic strategies might instead focus on modulating its activity or downstream pathways rather than simple inhibition nih.gov.

Targeting Downstream Effects: Lysosulfatide is known to be a cytotoxic compound that triggers pathological cellular events researchgate.net.

Inhibition of Cytotoxic Signaling: Lysosulfatide has been shown to inhibit critical enzymes like protein kinase C and cytochrome c oxidase researchgate.net. Furthermore, it can act as an extracellular signal that causes a rapid increase in intracellular calcium ([Ca2+]i), leading to process collapse and rounding in neural precursor cell lines nih.gov. This disruption of calcium homeostasis presents a potential therapeutic target. Developing molecules that can block these specific downstream signaling cascades could help prevent the cellular damage and demyelination caused by lysosulfatide accumulation.

Therapeutic StrategyEnzyme/Pathway TargetedMechanism of ActionReference
Enzyme Replacement TherapyArylsulfatase A (ASA)Restores the deficient enzyme activity to enhance clearance of sulfatide and lysosulfatide. researchgate.net
Substrate Reduction TherapyCerebroside sulfotransferase (CST)Inhibits the synthesis of sulfatide, the precursor to lysosulfatide, to reduce substrate accumulation. nih.govnih.gov
Metabolic ModulationFatty Acid Amide Hydrolase (FAAH)FAAH deacylates sulfatide to form lysosulfatide; however, its role is complex and appears protective, making it a challenging therapeutic target. nih.gov nih.gov
Targeting Downstream EffectsCalcium Signaling PathwaysBlocks the pathological increase in intracellular calcium and subsequent process retraction in neural cells induced by lysosulfatide. nih.gov nih.gov

Investigation of Unresolved Mechanistic Linkages

Despite progress, several key questions regarding the precise role of lysosulfatide in MLD pathogenesis remain unanswered, representing critical areas for future research.

Metabolic Origin and Regulation: The primary source of lysosulfatide accumulation is an area of active investigation. While it is understood to be the deacylated form of sulfatide, and FAAH has been implicated in this conversion, the full picture of its metabolic regulation is incomplete nih.gov. An older hypothesis suggested that lysoglycosphingolipids might be synthesized de novo from sphingosine (B13886), a pathway that could have significant implications for therapeutic strategies if confirmed nih.gov. The unexpected protective role of FAAH in MLD mouse models highlights a significant gap in understanding the metabolic network and suggests a more complex interplay between different lipid pathways nih.gov.

Mechanisms of Cytotoxicity: Lysosulfatide is considered a primary driver of pathology in MLD nih.gov. While several downstream effects have been identified—such as the disruption of lipid rafts, inhibition of key cellular enzymes, and interference with calcium signaling—the complete and precise sequence of events leading from lysosulfatide accumulation to demyelination and neuronal death is not fully elucidated researchgate.netnih.gov. Further research is needed to connect these cellular effects to the overarching disease phenotype.

Receptor-Mediated Signaling: Evidence suggests that lysosulfatide can act as an extracellular signaling molecule nih.gov. In one study, it induced rapid morphological changes in a neural precursor cell line, but this effect was not mediated by the known lysosphingolipid receptor S1P3. The identity of the specific receptor(s) that bind lysosulfatide and mediate its potent effects on neural cells remains an important unresolved question. Identifying this receptor could provide a highly specific target for therapeutic intervention nih.gov.

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for synthesizing and validating the purity of Psychosine-3'-sulfate ester?

  • Methodology : Synthesis typically involves sulfation of psychosine using sulfur trioxide complexes in anhydrous conditions, followed by purification via column chromatography. Purity validation should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and sulfate esterification .
  • Critical Considerations : Ensure reagent-grade solvents (e.g., anhydrous pyridine) to avoid side reactions. Validate purity using UV-Vis spectroscopy (λ~210 nm for sulfate esters) and titrimetric sulfate quantification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D HSQC) is critical for resolving sulfate esterification at the 3'-OH position. Fourier-transform infrared (FTIR) spectroscopy can confirm sulfate ester bonds (asymmetric S-O stretching at ~1250 cm⁻¹) .
  • Data Interpretation : Compare NMR shifts with non-sulfated psychosine to identify deshielding effects at the sulfation site. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers quantify this compound in biological matrices like plasma or tissue homogenates?

  • Methodology : Use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) for matrix cleanup. Quantify via LC-MS/MS with deuterated internal standards to correct for ion suppression/enhancement .
  • Validation : Assess recovery rates (≥80%), limit of detection (LOD < 1 ng/mL), and linearity (R² > 0.99) across physiological concentration ranges .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological pH be resolved?

  • Experimental Design : Conduct accelerated stability studies at pH 4.0–8.0 (37°C) with periodic sampling. Use LC-MS to monitor degradation products (e.g., desulfated psychosine). Apply Arrhenius kinetics to predict shelf-life .
  • Contradiction Analysis : If discrepancies arise, verify buffer composition (e.g., phosphate vs. Tris buffers may chelate metal ions, altering degradation pathways) .

Q. What experimental strategies optimize the study of this compound’s interaction with lipid bilayers?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Use molecular dynamics (MD) simulations to model sulfate-lipid headgroup interactions .
  • Data Challenges : Address artifacts from vesicle aggregation by incorporating dynamic light scattering (DLS) controls .

Q. How can researchers mitigate matrix effects in this compound assays when analyzing cerebrospinal fluid (CSF)?

  • Methodology : Apply matrix-matched calibration curves using CSF from healthy donors. Use post-column infusion to identify ion suppression zones in LC-MS .
  • Advanced Validation : Compare results with standard addition methods to quantify recovery bias. For low-abundance samples, implement microextraction by packed sorbent (MEPS) to enhance sensitivity .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Analysis : Fit data to a four-parameter logistic model (e.g., Hill equation) to derive EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Outlier Handling : Apply Grubbs’ test to exclude outliers, ensuring ≥3 biological replicates per condition .

Q. How should researchers design controls to validate the specificity of antibodies used in this compound immunohistochemistry?

  • Controls : Include (1) non-sulfated psychosine-treated samples, (2) pre-immune serum, and (3) competitive inhibition with excess sulfate ester. Validate via Western blot to confirm antibody cross-reactivity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.